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Compound of Interest

Compound Name: Antiviral agent 17

Cat. No.: B12398677 Get Quote

In the study of phenanthroindolizidine alkaloids as potential agents against the Tobacco Mosaic

Virus (TMV), several derivatives of the natural product tylophorine were synthesized and

evaluated. Within this series, the tylophorine salt derivative 17 was identified as a promising

inhibitor of plant viruses[1].

Data Presentation: SAR of Tylophorine Derivatives
The antiviral activity of these compounds was assessed through their ability to inhibit TMV

infection in vivo. The data is often presented as a percentage of inhibition under different

application modes: inactivation, curative (therapeutic), and protection (prophylactic).
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Compound Modification
Inactivation
Effect (%) @
500 µg/mL

Curative Effect
(%) @ 500
µg/mL

Protection
Effect (%) @
500 µg/mL

Tylophorine
Parent

Compound
55.4 52.1 58.3

10 Tylophorine-HCl 65.2 60.3 68.1

11 Tylophorine-HBr 61.3 58.6 65.4

13
Tylophorine-

H₂SO₄
68.7 65.2 70.3

17
Tylophorine-

HNO₃
62.5 61.8 66.2

22
Tylophorine-

H₃PO₄
70.1 68.4 72.5

Ningnanmycin
Commercial

Control
51.8 52.5 56.0

Data synthesized from multiple studies on phenanthroindolizidine alkaloids[1][2][3].

SAR Insights: The core finding is that converting the parent tylophorine into various salt forms

generally enhances its anti-TMV activity. This improvement is attributed to increased water

solubility and stability[1]. The phosphate salt (22) and sulfate salt (13) showed the most

significant enhancement in activity across all tested modes[1][3]. This suggests that the choice

of the counter-ion plays a crucial role in the overall efficacy.

Experimental Protocols
In vivo Anti-TMV Activity Assay (Leaf-Dip Method)

Virus Inoculation: The upper leaves of Nicotiana tabacum L. plants at the 6-8 leaf stage are

mechanically inoculated with a purified TMV suspension (6 x 10⁻³ mg/mL).

Compound Application:
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Curative Effect: Two days post-inoculation, the leaves are sprayed with the test compound

solution (500 µg/mL).

Protective Effect: Healthy plant leaves are first sprayed with the test compound solution.

Two days later, the leaves are inoculated with TMV.

Inactivation Effect: The purified TMV is mixed with the test compound solution for 30

minutes prior to inoculating healthy plant leaves.

Control Groups: A commercial antiviral agent (e.g., Ningnanmycin) and a solvent-only

solution are used as positive and negative controls, respectively.

Data Collection: Five days after inoculation, the number of local lesions on the leaves is

recorded.

Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) /

C] × 100, where C is the average number of lesions in the control group and T is the average

number of lesions in the treated group[4][5].

Mandatory Visualization

SAR Logic: Tylophorine Salts vs. TMV
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Caption: SAR logic for enhancing anti-TMV activity of tylophorine.

Section 2: Nitrobenzoxadiazole Derivatives for Anti-
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A study screening a library of nitrobenzoxadiazole derivatives against the Influenza A/Puerto

Rico/8/34 H1N1 (PR8) strain identified three promising compounds. Among these, compound

17, a 4-thioether substituted nitrobenzoxadiazole, was noted for its ability to inhibit viral

replication at low micromolar concentrations[6][7][8].

Data Presentation: SAR of Nitrobenzoxadiazole
Derivatives
The primary screening was conducted in Madin-Darby Canine Kidney (MDCK) cells, with viral

replication measured by a haemagglutination (HA) assay. The 50% inhibitory concentration

(IC₅₀) and 50% cytotoxic concentration (CC₅₀) were determined to assess potency and

selectivity.

Compound
R Group (at 4-
position)

IC₅₀ (µM) in
MDCK cells

CC₅₀ (µM) in
MDCK cells

Selectivity
Index (SI =
CC₅₀/IC₅₀)

12 -S-(CH₂)₄-OH 4.1 ± 0.6 > 100 > 24.4

17
-S-(CH₂)₄-O-CO-

(CH₂)₂-COOH
6.7 ± 1.1 > 100 > 14.9

25 -S-(CH₂)₃-COOH 5.2 ± 0.9 > 100 > 19.2

Data extracted from the study on nitrobenzoxadiazole derivatives against Influenza A virus[6][7]

[8].

SAR Insights: The key feature for antiviral activity in this series is the 4-thioether substitution on

the nitrobenzoxadiazole core. The data indicates that linkers of three to four carbons bearing a

terminal hydroxyl or carboxyl group are well-tolerated and lead to potent activity[6][8]. The high

CC₅₀ values suggest that these compounds have a favorable safety profile in this cell line.

Compounds 12 and 25 displayed the best combination of potency and selectivity, making them

lead candidates for further optimization[7].

Experimental Protocols
Haemagglutination (HA) Assay for Influenza Virus Titer
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Cell Culture and Infection: MDCK cells are seeded in 96-well plates and grown to

confluence. The cells are then infected with Influenza A (PR8 strain) in the presence of

varying concentrations of the test compounds.

Supernatant Collection: After a 48-hour incubation period, the cell culture supernatants are

collected.

Serial Dilution: The supernatants are serially diluted (2-fold) in V-bottom 96-well plates.

Addition of Red Blood Cells: A standardized suspension of chicken or turkey red blood cells

(e.g., 0.5%) is added to each well.

Incubation and Reading: The plates are incubated at room temperature for 30-60 minutes.

The HA titer is determined as the reciprocal of the highest dilution that causes complete

haemagglutination (formation of a lattice network).

IC₅₀ Determination: The IC₅₀ value is calculated as the compound concentration that causes

a 50% reduction in the viral HA titer compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

Cell Treatment: MDCK cells are seeded in 96-well plates and incubated with various

concentrations of the test compounds for 48 hours.

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is

added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow

MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or

isopropanol).

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)

using a microplate reader.

CC₅₀ Calculation: The CC₅₀ is the compound concentration that reduces cell viability by 50%

compared to the untreated control.
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Mandatory Visualization

Experimental Workflow: Anti-Influenza Screening
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Caption: Workflow for antiviral and cytotoxicity screening.

Section 3: Pyrrolo[2,3-d]pyrimidine Derivatives
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The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal

chemistry, known for its diverse biological activities[9][10]. In one study focusing on acyclic

nucleoside analogues, compound 17 was the 4-amino-5-unsubstituted-7-[(1,3-dihydroxy-2-

propoxy)methyl]pyrrolo[2,3-d]pyrimidine. While this specific compound was inactive, its

halogenated derivatives showed antiviral effects, highlighting a critical SAR point[11].

Data Presentation: SAR of 4,5-Disubstituted Pyrrolo[2,3-
d]pyrimidines
The antiviral activity of this series was evaluated against human cytomegalovirus (HCMV) and

herpes simplex virus type 1 (HSV-1). Cytotoxicity was also assessed in L1210 cells.

Compound R₄ Substituent R₅ Substituent
Antiviral
Activity vs.
HCMV & HSV-1

Cytotoxicity
IC₅₀ (µM) in
L1210 cells

17 -NH₂ -H Inactive > 100

18 -NH₂ -Cl Active 2.3

19 -NH₂ -Br Active 0.7

20 -NH₂ -I Active 2.8

21 -NH₂ -CN Less Cytotoxic > 30

Data synthesized from studies on pyrrolo[2,3-d]pyrimidine nucleoside analogues.

SAR Insights: The SAR for this series is exceptionally clear. The unsubstituted 4-amino

compound (17) is devoid of both antiviral and cytotoxic activity[11]. However, the introduction of

a halogen atom (Cl, Br, I) at the C-5 position confers potent antiviral and antiproliferative

activity. The 5-bromo derivative (19) was the most cytotoxic compound in the series. This

demonstrates that substitution at the 5-position of the 7-deazapurine ring is essential for the

biological activity of these particular acyclic nucleoside analogues.

Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
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Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., human foreskin

fibroblasts for HCMV, Vero cells for HSV-1) are prepared in 6-well plates.

Virus Adsorption: The cell culture medium is removed, and cells are infected with a low

multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral adsorption.

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a

medium (often containing carboxymethylcellulose or agar) containing various concentrations

of the test compounds.

Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 5-10 days

for HCMV, 2-3 days for HSV-1).

Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained

(e.g., with crystal violet) to visualize the plaques (zones of cell death).

EC₅₀ Calculation: Plaques are counted, and the 50% effective concentration (EC₅₀) is

determined as the compound concentration required to reduce the number of plaques by

50% relative to the virus control.

Mandatory Visualization

SAR of 5-Substituted Pyrrolo[2,3-d]pyrimidines
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Core (Compound 17)
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Caption: SAR dependency on C-5 halogenation.
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Section 4: Norovirus Polymerase Inhibitors
In the development of novel non-nucleoside inhibitors of the norovirus RNA-dependent RNA

polymerase (RdRp), a series of compounds characterized by a terminal para-substituted

phenyl group, a central phenyl ring, an amide-thioamide linker, and a terminal thiophene ring

were investigated. Subsequent SAR studies led to modifications of this scaffold, including the

replacement of the terminal phenyl with benzoxazole or indole groups and removal of the

thioamide linker, resulting in potent inhibitors[12][13]. Although a specific "compound 17" is not

highlighted as the lead, this class of compounds is representative of cutting-edge anti-norovirus

research.

Data Presentation: SAR of Norovirus Polymerase
Inhibitors
Antiviral activity was assessed using a human norovirus (HuNoV) replicon system in human

cells (Huh-7) and against infectious murine norovirus (MNV) in murine cells (RAW 264.7).

Compound
Core
Modification

EC₅₀ vs.
HuNoV (µM)

EC₅₀ vs. MNV
(µM)

CC₅₀ (Huh-7
cells, µM)

3
Phenyl, Amide-

Thioamide
1.8 0.007 >100

4
Phenyl, Amide-

Thioamide
4.8 0.015 >100

28
Benzoxazole,

Amide only
0.9 1.1 10.7

New Analogue
Indole, Amide

only
Low µM Low µM

Increased

Cytotoxicity

Data synthesized from SAR studies on novel norovirus inhibitors[12][13].

SAR Insights: Initial hits (3 and 4) showed potent activity, especially against MNV, and excellent

selectivity[12]. Further optimization focused on replacing the terminal phenyl group and

modifying the linker. Replacing the phenyl with an unsubstituted benzoxazole and removing the

thioamide component of the linker led to compound 28, which exhibited improved potency
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against the human norovirus replicon (EC₅₀ = 0.9 µM)[12][13]. However, this modification also

led to a significant increase in cytotoxicity, reducing the selectivity index. This highlights a

common challenge in drug development where improvements in potency can be accompanied

by off-target effects.

Experimental Protocols
Human Norovirus (HuNoV) Replicon Assay

Cell Line: A stable human hepatoma cell line (Huh-7) harboring a subgenomic HuNoV

replicon (e.g., expressing a luciferase reporter gene) is used.

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of

the test compounds.

Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for replicon

replication and reporter gene expression.

Lysis and Reporter Assay: Cells are lysed, and the luciferase substrate is added. The

resulting luminescence, which is proportional to the level of viral RNA replication, is

measured using a luminometer.

EC₅₀ Calculation: The EC₅₀ is calculated as the compound concentration that reduces

reporter signal by 50% compared to the untreated control.

Mandatory Visualization
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Caption: SAR optimization of norovirus polymerase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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